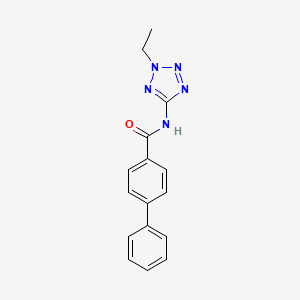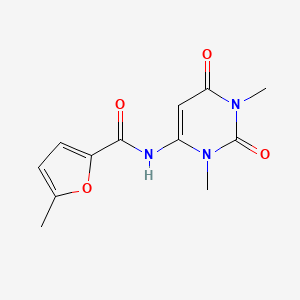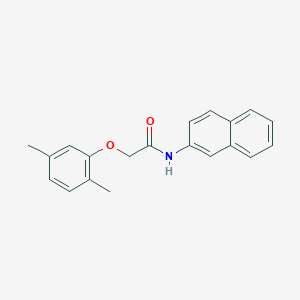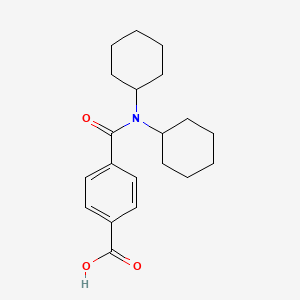
N-(2-ethyl-2H-tetrazol-5-yl)biphenyl-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethyl-2H-tetrazol-5-yl)biphenyl-4-carboxamide is a compound that belongs to the class of tetrazoles, which are known for their diverse biological activities. Tetrazoles are often used as bioisosteres of carboxylic acids in medicinal chemistry due to their ability to enhance lipophilicity and bioavailability while reducing negative effects . This compound has shown promise in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of N-(2-ethyl-2H-tetrazol-5-yl)biphenyl-4-carboxamide typically involves the reaction of biphenyl-4-carboxylic acid with 2-ethyl-2H-tetrazole under specific conditions. One common method involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
N-(2-ethyl-2H-tetrazol-5-yl)biphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The tetrazole ring can participate in substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-(2-ethyl-2H-tetrazol-5-yl)biphenyl-4-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole moiety can bind to enzymes and receptors through non-covalent interactions, leading to the modulation of their activity . For example, it has been shown to inhibit the activity of P38 MAP kinase, a protein involved in inflammatory responses . This inhibition can result in anti-inflammatory and anticancer effects.
Propiedades
IUPAC Name |
N-(2-ethyltetrazol-5-yl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-2-21-19-16(18-20-21)17-15(22)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFHLOGRZJIFJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5865673.png)

![3-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5865688.png)
![N-{2-[8,9-DIMETHYL-2-(2-THIENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]ETHYL}-N,N-DIMETHYLAMINE](/img/structure/B5865699.png)


![1-(2-methylphenyl)-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B5865712.png)
![4-chloro-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5865716.png)

![N-[2-(butanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5865730.png)
![7-(3,5-dichlorophenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium](/img/structure/B5865737.png)
![4-(acetylamino)phenyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B5865747.png)
![N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5865750.png)
![[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-phenylbutanoate](/img/structure/B5865760.png)
